1-(4-methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxybenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacokinetics Applications
Synthesis of Deuterium-Labeled Derivatives for Pharmacokinetic Studies : A study focused on synthesizing a stable deuterium-labeled derivative of a related compound for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis. This process aids in the investigation of drug absorption and distribution, indicating its utility in pharmacokinetic studies (Liang et al., 2020).
Organic Chemistry and Catalysis
Development of New Protecting Groups for Carboxylic Acids : Research into the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters showcased the compound's role as a new protecting group for carboxylic acids. This method is compatible with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).
Spectroscopic and Computational Studies
Spectroscopic Characterization and Computational Studies : A research effort involved the synthesis and characterization of ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives, employing techniques like NMR, FT-IR, UV-Vis, and X-ray diffraction. Computational methods including density functional theory (DFT) and time-dependent DFT (TDDFT) were applied to study the optimized geometry, nonlinear optical (NLO) properties, and molecular orbitals of the compounds, revealing their potential in technological applications (Haroon et al., 2019).
Chemical Synthesis and Ligand Development
Efficient Transesterification/Acylation Reactions : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), demonstrated efficiency as catalysts in transesterification involving various esters and alcohols. The study highlights the synthesis of aryl- or alkyl-substituted NHC catalysts, showcasing the compound's relevance in facilitating acylation reactions (Grasa, Gueveli, Singh, & Nolan, 2003).
Antimicrobial Activity
Antimicrobial Activity of Schiff Bases : Research into imino-4-methoxyphenol thiazole derived Schiff bases explored their synthesis and antimicrobial activity against bacteria and fungi. The study evaluated the compounds' efficacy in inhibiting microbial growth, contributing to the understanding of their potential applications in antimicrobial treatments (Vinusha et al., 2015).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-16-7-9-19(12)10-8-17-15(20)18-11-13-3-5-14(21-2)6-4-13/h3-7,9H,8,10-11H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOBHXBYAOPYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.